

## Bioequivalence studies of a biosimilar insulin lispro to the reference product

Author: BenchChem Technical Support Team. Date: December 2025



# A Comparative Guide to the Bioequivalence of Biosimilar Insulin Lispro

This guide provides a comprehensive comparison of biosimilar **insulin lispro** with its reference product, Humalog®, focusing on the bioequivalence, pharmacokinetic (PK), and pharmacodynamic (PD) profiles. The information is intended for researchers, scientists, and drug development professionals, offering a detailed look at the experimental data and methodologies that support the approval and use of these biosimilar products.

## Pharmacokinetic and Pharmacodynamic Bioequivalence Data

Bioequivalence between a biosimilar **insulin lispro** and its reference product is established through rigorous clinical pharmacology studies.[1] The primary method for assessing the PK and PD profiles is the hyperinsulinemic-euglycemic clamp technique.[2][3][4] For a biosimilar to be considered equivalent, the 90% confidence intervals (CIs) for the ratio of the geometric means of the primary PK and PD parameters must fall within the range of 80-125%.[2][5]

The following tables summarize the key pharmacokinetic and pharmacodynamic parameters from various bioequivalence studies comparing different biosimilar **insulin lispro** products to the reference product.

Table 1: Pharmacokinetic (PK) Bioequivalence Data



| Biosimilar Product            | Parameter    | Geometric Mean<br>Ratio<br>(Biosimilar/Referen<br>ce) [90% CI] | Conclusion       |
|-------------------------------|--------------|----------------------------------------------------------------|------------------|
| RinLiz®                       | AUCins       | 91% [86-97%]                                                   | Bioequivalent[2] |
| Cins.max                      | 94% [91-97%] | Bioequivalent[2]                                               |                  |
| SAR342434<br>(Admelog®)       | INS-AUC      | 0.95-1.03                                                      | Bioequivalent[5] |
| INS-Cmax                      | 0.95-1.03    | Bioequivalent[5]                                               |                  |
| Biphasic Insulin Lispro<br>25 | AUCins.0-12  | 83.76-96.98%                                                   | Bioequivalent[4] |
| Cins.max                      | 87.75-99.90% | Bioequivalent[4]                                               |                  |
| GN1101DP                      | Plasma INS   | Point estimates close to 100%                                  | Bioequivalent[6] |

AUCins: Area under the insulin concentration-time curve; Cins.max: Maximum insulin concentration; INS-AUC: Area under the insulin concentration-time curve; INS-Cmax: Maximum insulin concentration.

Table 2: Pharmacodynamic (PD) Bioequivalence Data



| Biosimilar Product      | Parameter      | Geometric Mean<br>Ratio<br>(Biosimilar/Referen<br>ce) [90% CI] | Conclusion       |
|-------------------------|----------------|----------------------------------------------------------------|------------------|
| RinLiz®                 | AUCGIR         | 106% [95-118%]                                                 | Bioequivalent[2] |
| GIRmax                  | 108% [97-121%] | Bioequivalent[2]                                               |                  |
| SAR342434<br>(Admelog®) | GIR-AUC0-12h   | 1.00-1.07                                                      | Bioequivalent[5] |
| GIRmax                  | 1.00-1.07      | Bioequivalent[5]                                               |                  |
| GN1101DP                | GIR profiles   | Point estimates close to 100%                                  | Bioequivalent[6] |

AUCGIR: Area under the glucose infusion rate-time curve; GIRmax: Maximum glucose infusion rate; GIR-AUC: Area under the glucose infusion rate-time curve.

In addition to PK and PD studies, clinical trials of up to six months have demonstrated the long-term efficacy and safety of biosimilar **insulin lispro**, such as Admelog® (SAR342434), showing similar reductions in HbA1c from baseline compared to the reference product.[7] The incidence and prevalence of anti-insulin antibodies were also found to be similar between the biosimilar and reference groups.[7]

### **Experimental Protocols**

The gold standard for assessing the bioequivalence of insulin products is the hyperinsulinemiceuglycemic clamp study. This section details a typical protocol for such a study.

Objective: To compare the pharmacokinetic and pharmacodynamic profiles of a biosimilar **insulin lispro** to a reference **insulin lispro**.

Study Design: A randomized, double-blind, two-period, crossover study is a common design.[2] [3] Healthy volunteers or individuals with type 1 diabetes are enrolled.[2][5]

Methodology:



- Subject Preparation: Participants undergo a washout period for any prior insulin use and fast for a specified duration (e.g., at least 10 hours) before the clamp procedure.[8]
- Drug Administration: A single subcutaneous dose of either the biosimilar or reference insulin lispro (e.g., 0.3 U/kg) is administered.[5][6]
- Euglycemic Clamp:
  - An intravenous line is established for blood sampling, and another for the infusion of a 20% glucose solution.[8]
  - The participant's blood glucose level is frequently monitored (e.g., every 5 minutes).[3]
  - The glucose infusion rate (GIR) is adjusted to maintain a constant, normal blood glucose level (e.g., 81 mg/dL).[3][6]
  - The clamp procedure typically lasts for a predefined period, such as 8 to 12 hours.[3][5]
- Pharmacokinetic (PK) Sampling: Blood samples are collected at predefined intervals
  throughout the clamp duration to measure plasma insulin concentrations using a validated
  method like an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass
  spectrometry.[3][4][6]
- Pharmacodynamic (PD) Assessment: The GIR profile over time serves as the primary pharmacodynamic endpoint.
- Crossover: After a sufficient washout period (e.g., 2-14 days), participants receive the alternate treatment in the second period of the study.[6]

### **Visualizations**

#### **Insulin Lispro Signaling Pathway**

**Insulin lispro**, like endogenous insulin, exerts its glucose-lowering effect by binding to the insulin receptor, which initiates a cascade of intracellular signaling events.[9][10] This leads to the translocation of glucose transporter type 4 (GLUT4) to the cell membrane, facilitating glucose uptake into muscle and fat cells.[10]





Click to download full resolution via product page

Caption: Insulin lispro signaling pathway.

#### **Experimental Workflow for Bioequivalence Study**

The following diagram illustrates the typical workflow of a randomized, crossover euglycemic clamp study to determine the bioequivalence of a biosimilar **insulin lispro**.





Click to download full resolution via product page

Caption: Bioequivalence study workflow.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetic and Pharmacodynamic Equivalence of Biosimilar and Reference Ultra-Rapid Lispro: A Comparative Clamp Study in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment the equivalence of the bioanalogue insulin lizpro biphasic 25 (Geropharm-bio, Russia) and Humalog® Mix 25 (Lilly France, France) using the euglycemic hyperinsulinum clamp method on healthy volonters | Mayorov | Diabetes mellitus [dia-endojournals.ru]
- 5. Similar pharmacokinetics and pharmacodynamics of rapid-acting insulin lispro products SAR342434 and US- and EU-approved Humalog in subjects with type 1 diabetes PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Update on Biosimilar Insulins: A US Perspective PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Factors influencing bioequivalence evaluation of insulin biosimilars based on a structural equation model [frontiersin.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. What is the mechanism of Insulin lispro? [synapse.patsnap.com]
- To cite this document: BenchChem. [Bioequivalence studies of a biosimilar insulin lispro to the reference product]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10832276#bioequivalence-studies-of-a-biosimilar-insulin-lispro-to-the-reference-product]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com